Erythromycinlactobionate(200MG)

Description

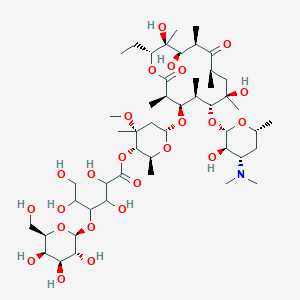

Erythromycin lactobionate (CAS: 3847-29-8) is a water-soluble, intravenous (IV) formulation of erythromycin, a macrolide antibiotic derived from Streptomyces erythraeus. It is synthesized by combining erythromycin free base with lactobionic acid, resulting in a stable salt suitable for parenteral administration . The compound is indicated for severe bacterial infections (e.g., penicillin-resistant Streptococcus pneumoniae, Listeria monocytogenes) when oral alternatives are ineffective or contraindicated . Its lyophilized powder form ensures extended shelf life and rapid reconstitution for IV infusion, typically at a concentration of 1 mg/mL in compatible diluents like 0.9% sodium chloride .

Key pharmacological properties include:

Properties

IUPAC Name |

[(2S,3S,4R,6R)-6-[[(3R,4R,5R,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-3,5,7,9,11,13-hexamethyl-2,10-dioxo-oxacyclotetradec-4-yl]oxy]-4-methoxy-2,4-dimethyloxan-3-yl] 2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H87NO24/c1-14-29-49(10,65)40(61)22(4)31(54)20(2)16-47(8,64)41(74-45-32(55)26(50(11)12)15-21(3)67-45)23(5)38(24(6)43(62)70-29)71-30-17-48(9,66-13)42(25(7)68-30)73-44(63)36(59)35(58)39(27(53)18-51)72-46-37(60)34(57)33(56)28(19-52)69-46/h20-30,32-42,45-46,51-53,55-61,64-65H,14-19H2,1-13H3/t20-,21-,22+,23-,24-,25+,26+,27?,28-,29-,30+,32-,33+,34+,35?,36?,37-,38-,39?,40-,41-,42+,45+,46+,47-,48-,49-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOWKWHZAPGESFN-VMIFCBPZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)OC(=O)C(C(C(C(CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)O)(C)OC)C)OC4C(C(CC(O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@@H]([C@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)OC(=O)C(C(C(C(CO)O)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)(C)OC)C)O[C@H]4[C@@H]([C@H](C[C@H](O4)C)N(C)C)O)(C)O)C)C)O)(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H87NO24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1074.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Erythromycin lactobionate is synthesized by reacting erythromycin with lactobionic acid. The process involves the following steps:

Preparation of Lactobionic Acid Solution: Sodium lactobionate is exchanged and separated through a cation-exchange resin column to prepare a lactobionic acid solution.

Preparation of Erythromycin Suspension: Erythromycin is mixed with water for injection to obtain an erythromycin suspension.

Salification Reaction: The lactobionic acid solution is added dropwise to the erythromycin suspension to perform the salification reaction.

Industrial Production Methods

In industrial settings, erythromycin lactobionate is prepared as a sterile, lyophilized powder. The process involves preparing a solution of erythromycin and lactobionic acid, which is then lyophilized in its final container to produce a stable product suitable for intravenous administration .

Chemical Reactions Analysis

Types of Reactions

Erythromycin lactobionate undergoes various chemical reactions, including:

Oxidation: Erythromycin can be oxidized to form inactive metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Erythromycin can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides.

Major Products

The major products formed from these reactions include various erythromycin derivatives, which may have different pharmacological properties .

Scientific Research Applications

Clinical Applications

-

Infectious Diseases :

- Upper and Lower Respiratory Tract Infections : Effective against infections caused by Streptococcus pneumoniae, Streptococcus pyogenes, and Haemophilus influenzae when used with sulfonamides .

- Skin and Soft Tissue Infections : Treats infections caused by Staphylococcus aureus and Streptococcus pyogenes .

- Legionnaires' Disease : Erythromycin lactobionate has shown efficacy against Legionella pneumophila, although resistance can develop during treatment .

- Gastrointestinal Motility Disorders :

- Cardiac Applications :

Case Study 1: Gastric Emptying Post-Surgery

A randomized controlled trial (Erythro-Emerge) evaluated the effect of erythromycin lactobionate on gastric emptying in 132 patients undergoing emergency surgery. Results showed that intravenous administration of 3 mg/kg erythromycin before tracheal intubation led to a clearer stomach compared to placebo, indicating improved gastric motility .

Case Study 2: Cardiac Toxicity

A review highlighted cardiac toxicity associated with intravenous erythromycin lactobionate, particularly in female patients. The study documented cases of life-threatening arrhythmias linked to the drug, emphasizing the need for gender-specific considerations in dosing and monitoring during treatment .

Case Study 3: Delayed Gastric Emptying After Surgery

In another study involving patients post-pancreaticoduodenectomy, high doses of erythromycin were shown to significantly reduce delayed gastric emptying rates. Patients receiving erythromycin had shorter durations of nasogastric tube drainage and resumed oral feeding earlier than those receiving standard care .

Data Table: Summary of Clinical Applications

| Application Area | Specific Use Cases | Key Findings |

|---|---|---|

| Infectious Diseases | Respiratory infections, skin infections | Effective against various susceptible strains |

| Gastrointestinal Motility | Delayed gastric emptying | Significantly improves gastric motility |

| Cardiac Effects | QT interval prolongation | Higher risk in females; careful monitoring needed |

Mechanism of Action

Erythromycin lactobionate exerts its effects by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides during translation. This action effectively halts bacterial growth and replication . The primary molecular targets are the bacterial ribosomes, and the pathway involved is the inhibition of protein synthesis .

Comparison with Similar Compounds

Table 1: Comparative Properties of Erythromycin Derivatives

Pharmacokinetic and Bioavailability Differences

- Erythromycin Lactobionate : Achieves rapid systemic bioavailability via IV administration. A study in foals demonstrated discrepancies between microbiological assays (overestimating plasma concentrations) and HPLC methods, highlighting the importance of assay choice in pharmacokinetic analyses .

- Oral Derivatives (Stearate, Ethylsuccinate) : Exhibit lower systemic bioavailability due to first-pass metabolism. For example, erythromycin base intragastrically administered in foals showed bioavailability <50% .

Clinical Efficacy and Side Effects

- Lactobionate : Preferred for critical infections due to rapid action. However, IV administration risks phlebitis and requires careful dilution (1 mg/mL) to minimize irritation . Premedication with gastroprotective agents (e.g., L-glutamine) reduces GI adverse effects in pediatric patients (8% incidence vs. 34% in untreated groups) .

- Stearate/Ethylsuccinate : Oral forms are first-line for mild-to-moderate infections but carry higher GI toxicity (e.g., 12–34% incidence of nausea/diarrhea) .

Drug Interactions and Compatibility

- Lactobionate: Contraindicated with CYP3A4 substrates (e.g., statins, anticoagulants) due to metabolism competition, increasing myopathy or arrhythmia risks . Incompatible with aminophylline, heparin, and acidic solutions .

- Oral Derivatives : Interactions with CYP3A4 inhibitors (e.g., grapefruit juice) exacerbate systemic exposure and toxicity .

Manufacturing and Quality Considerations

- Lactobionate : Produced via lyophilization, ensuring high erythromycin A content (>90%), low moisture (<1%), and stability for 14 days post-reconstitution .

- Stearate/Ethylsuccinate : Manufactured as acid-stable salts for oral use, with quality controls focusing on dissolution rates and impurity profiles .

Q & A

Q. Why do some studies report erythromycin lactobionate’s neurotoxicity while others do not?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.